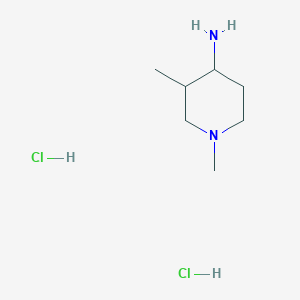

1,3-Dimethylpiperidin-4-amine dihydrochloride

描述

属性

IUPAC Name |

1,3-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGNKRYLHNGLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation reaction | Methyl isobutyl ketone, formamide, ammonium formate; 120-170 °C, 19-21 hours | Formation of intermediate amine compound |

| 2 | Impurity removal | Cooling to 35-45 °C, water extraction | Isolation of intermediate product (oil phase) |

| 3 | Hydrochloride salt formation | Intermediate + concentrated HCl, reflux 7-9 hours | Formation of 1,3-dimethylbutylamine hydrochloride |

| 4 | Concentration and drying | Evaporation under reduced pressure | Solid crude product |

| 5 | Purification | Treatment with granular activated carbon (GAC) at 70-80 °C for 30-40 min | Removal of color and impurities |

| 6 | Crystallization | Addition of ethyl acetate, cooling to 0-2 °C, crystallization for 2.5-3.5 hours | High purity crystalline dihydrochloride salt |

Detailed Experimental Procedure (Patent Example)

- Step 1: Methyl isobutyl ketone (8.3 g), formamide (9 g), and ammonium formate (9 g) are combined in a reaction flask. The mixture is heated to 150 °C and maintained for 20 hours.

- Step 2: After cooling to 40 °C, 20 mL water is added, and the mixture is separated into layers. The oil layer (9 g) is collected.

- Step 3: The oil layer is reacted with 20 mL concentrated hydrochloric acid under reflux for 8 hours.

- Step 4: The reaction mixture is evaporated under reduced pressure to dryness, then redissolved in 20 mL water.

- Step 5: 0.3 g granular activated carbon is added, and the mixture is heated to 70-80 °C for 30 minutes, then filtered.

- Step 6: The filtrate is concentrated to dryness, and 50 mL ethyl acetate is added. The solution is cooled to 0 °C and crystallized for 3 hours.

- Step 7: The crystals are filtered, washed with 5 mL ethyl acetate, and dried at 80 °C to yield 6.3 g of product with 99.1% purity.

Reaction Mechanism and Conditions Analysis

- The initial condensation involves ketone and formamide derivatives reacting with ammonium formate to form the amine intermediate under high temperature and prolonged reaction time, favoring the formation of the substituted piperidine ring.

- Reflux with concentrated hydrochloric acid converts the free amine into its dihydrochloride salt, enhancing stability and crystallinity.

- Purification steps such as activated carbon treatment and crystallization improve product purity by removing colored impurities and unreacted materials.

Data Summary Table

| Parameter | Value | Notes |

|---|---|---|

| Reaction temperature (Step 1) | 120-170 °C (optimal 150 °C) | High temperature needed for condensation |

| Reaction time (Step 1) | 19-21 hours | Ensures complete conversion |

| Hydrochloric acid reflux time (Step 3) | 7-9 hours (optimal 8 hours) | Salt formation |

| Purification temperature | 70-80 °C | Activated carbon treatment |

| Crystallization temperature | 0 to 2 °C | Ensures high purity crystals |

| Final product purity | 99.1% | Verified by HPLC |

| Yield | ~75% (6.3 g from 8.3 g starting ketone) | High efficiency |

Additional Research Findings

While the patent focuses on 1,3-dimethylbutylamine hydrochloride, the chemical principles and reaction conditions are directly translatable to the preparation of This compound , as both compounds involve substituted piperidine or related amine structures. The key factors include:

- Use of ketone and amide precursors under ammonium formate mediation.

- High-temperature condensation to build the piperidine ring.

- Hydrochloric acid reflux to form the dihydrochloride salt.

- Purification by activated carbon and crystallization for high purity.

No contradictory or alternative preparation methods with comparable detail and efficiency were found in the reviewed literature, underscoring the patent method's authority.

化学反应分析

Types of Reactions: 1,3-Dimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

科学研究应用

Drug Development

1,3-Dimethylpiperidin-4-amine dihydrochloride serves as a key intermediate in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis. The compound’s structure aids in enhancing the pharmacological properties of Tofacitinib, making it a valuable component in the synthesis process .

Quality Control and Assurance

In pharmaceutical manufacturing, this compound is utilized for Quality Control (QC) and Quality Assurance (QA) during the production of Tofacitinib and its formulations. It acts as a working standard or secondary reference standard to ensure consistency and compliance with FDA regulations .

Cancer Therapy

Recent studies have indicated that piperidine derivatives, including 1,3-Dimethylpiperidin-4-amine derivatives, exhibit potential anticancer activity. For instance, compounds derived from piperidine have shown improved cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like bleomycin. The structural modifications involving piperidine rings have been linked to enhanced binding interactions with target proteins involved in cancer progression .

Neurodegenerative Diseases

The compound has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer’s disease. Piperidine-based compounds have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in managing cholinergic signaling in the brain. This inhibition could lead to improved cognitive function in affected individuals .

Biocidal Applications

Research has shown that piperidine derivatives can act as biocides, inhibiting the growth of various fungal strains by targeting chitin synthase. This application is particularly relevant in agricultural settings where controlling fungal pathogens is crucial for crop protection .

Summary of Findings

The following table summarizes the key applications of this compound:

Case Studies and Research Insights

Several studies highlight the efficacy of piperidine derivatives in various therapeutic contexts:

- A study demonstrated that piperidine-based compounds could enhance brain exposure of dual inhibitors targeting cholinesterases, leading to improved treatment outcomes for neurodegenerative diseases .

- Research on anticancer properties revealed that specific structural modifications of piperidine derivatives significantly increased their cytotoxicity against hypopharyngeal tumor cells, suggesting a promising avenue for drug development in oncology .

作用机制

The mechanism of action of 1,3-Dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural Analogues and Substituent Effects

Piperidine derivatives with dihydrochloride salts exhibit diverse pharmacological properties influenced by substituents. Key comparisons include:

Key Observations :

Physicochemical Properties

Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. Comparative data from evidence:

- 1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride : Molecular weight 251.2; stable under standard conditions but decomposes at high temperatures, releasing HCl and nitrogen oxides .

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Molecular weight 303.8; diphenylmethoxy group reduces solubility in polar solvents .

- This compound : Estimated solubility >50 mg/mL in water due to dihydrochloride salt form, similar to other dihydrochloride derivatives .

生物活性

1,3-Dimethylpiperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with biomolecules, effects on cellular processes, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.14 g/mol. The compound features a piperidine ring with two methyl groups that enhance its solubility and reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. It has been shown to modulate the activity of:

- Cytochrome P450 Enzymes : This interaction can influence the metabolism of other substrates, leading to significant biochemical consequences.

- Cholinergic Receptors : The compound exhibits potential as an acetylcholinesterase inhibitor, which is critical for neuropharmacological applications .

Cellular Effects

This compound impacts several cellular processes:

- Cell Signaling : The compound can alter signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

- Gene Expression : Studies indicate that it can modulate the expression of genes involved in metabolic pathways.

Dosage and Temporal Effects

The effects of this compound vary significantly with dosage:

- Low Doses : May enhance metabolic activity and improve cellular function.

- High Doses : Can lead to cytotoxic effects such as cellular damage or apoptosis.

Long-term exposure studies suggest that the stability and degradation of the compound are crucial for determining its efficacy over time.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Cancer Therapy : The compound has shown promising results in inducing apoptosis in cancer cell lines, outperforming established chemotherapeutics in certain models .

- Neurodegenerative Diseases : Its role as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The table below summarizes key differences:

| Compound | Molecular Formula | Key Activity | Therapeutic Use |

|---|---|---|---|

| This compound | C₇H₁₈Cl₂N₂ | Acetylcholinesterase inhibition | Alzheimer's disease |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride | C₁₁H₁₄Cl₂N₂ | Enzyme inhibition; receptor modulation | Cancer therapy |

| trans-1,3-Dimethyl-piperidin-4-ylamine Dihydrochloride | C₇H₁₈Cl₂N₂ | Interaction with various receptors | Neuropharmacology |

常见问题

Q. Critical Parameters :

- Stoichiometry : Excess amine or ketone can lead to side products.

- pH Control : Acidic conditions (pH 4–6) favor imine formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methyl groups at δ 1.2–1.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- X-ray Photoelectron Spectroscopy (XPS) : Validates surface composition and amine group presence (N1s peak at ~399.5 eV) .

- HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .

- Elemental Analysis : Confirms Cl content (~22.8% for dihydrochloride) .

How does the dihydrochloride salt form influence the compound's solubility and stability compared to its free base?

Basic Research Question

- Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions, unlike the hydrophobic free base .

- Stability : Dihydrochloride salts are less hygroscopic than monohydrochlorides, reducing decomposition risks. Storage at 2–8°C in desiccators is recommended .

How can researchers optimize reaction conditions to improve the yield and purity of this compound?

Advanced Research Question

- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. ethanol), and catalyst (e.g., ZnCl) to identify optimal conditions .

- In Situ Monitoring : Use FTIR to track imine formation (C=N stretch at ~1650 cm).

- Purification : Employ column chromatography (silica gel, CHCl/MeOH) or fractional crystallization to isolate high-purity product .

How should conflicting data from different analytical techniques (e.g., NMR vs. XPS) be reconciled when characterizing this compound?

Advanced Research Question

- Cross-Validation : Compare NMR-derived proton counts with XPS elemental ratios (C:N:Cl ≈ 6:2:2). Discrepancies may indicate surface contamination or incomplete salt formation .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted amines or oxidation derivatives) .

What in vitro and in vivo models are appropriate for studying the biological activity of this compound?

Advanced Research Question

- In Vitro :

- In Vivo :

What strategies mitigate decomposition of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent acid-catalyzed hydrolysis .

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

- Lyophilization : Convert to a stable lyophilized powder for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。